
2-Sulfanylidene-1,3-thiazolidin-5-one
Overview
Description
2-Sulfanylidene-1,3-thiazolidin-5-one is a useful research compound. Its molecular formula is C3H3NOS2 and its molecular weight is 133.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Sulfanylidene-1,3-thiazolidin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Sulfanylidene-1,3-thiazolidin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitumor Activities :
- Synthesized derivatives of 2-Sulfanylidene-1,3-thiazolidin-5-one have shown promising antimicrobial activities against different bacterial and fungal strains (Gouda, Berghot, Shoeib, & Khalil, 2010).
- Additionally, 5-ylidene derivatives have been synthesized and screened for antitumor activity, demonstrating moderate effectiveness against malignant tumor cells (Horishny, Chaban, & Matiychuk, 2020).
Biological Activities and Synthesis for Medicinal Chemistry :
- 1,3-Thiazolidin-4-ones, a group containing the 2-Sulfanylidene variant, are known for their broad biological activities and are used extensively as synthons for various biologically active compounds (Cunico, Gomes, & Vellasco, 2008).
Anticancer and Antioxidant Activity :
- Studies have been conducted to explore the potential of thiazolidin-4-ones, including 2-Sulfanylidene-1,3-thiazolidin-5-one derivatives, as anticancer agents in various cancer cells such as human breast cancer cells. These compounds have shown a dose-dependent cytotoxic effect and induced apoptotic DNA degradation, alongside moderate antioxidant activities (Isloor, Sunil, Shetty, Malladi, Pai, & Maliyakkl, 2012).
Chemical Structure and Molecular Interactions :
- The chemical structure and properties of 2-Sulfanylidene-1,3-thiazolidin-5-one derivatives have been a subject of study to understand their interactions and potential applications. Investigations into their crystal structure and molecular interactions have provided insights into their stability and possible uses in further chemical syntheses (Shahwar, Tahir, Kashif, Saeed, & Bukhari, 2012).
properties
IUPAC Name |
2-sulfanylidene-1,3-thiazolidin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NOS2/c5-2-1-4-3(6)7-2/h1H2,(H,4,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEUSQGAAOSCEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)SC(=S)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thioxothiazolidin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





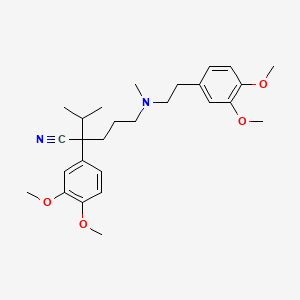
![2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium chloride](/img/structure/B7759710.png)
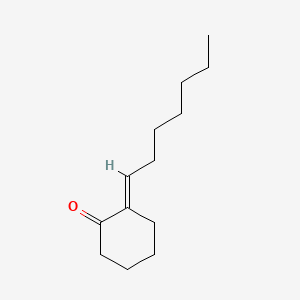
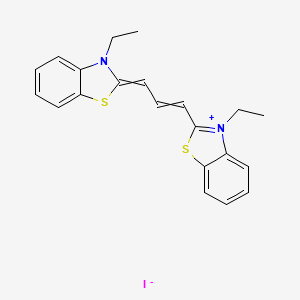
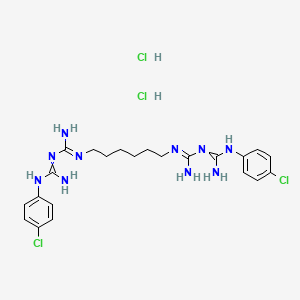
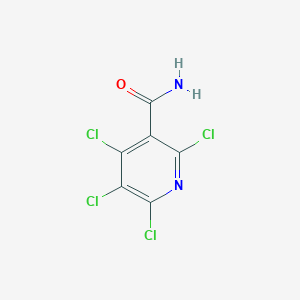
![2-(4-(Dimethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium iodide](/img/structure/B7759748.png)

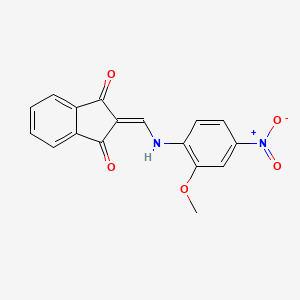

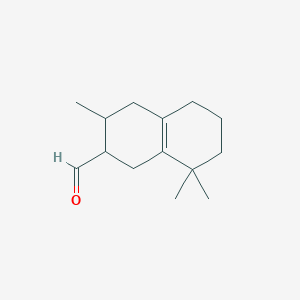
![3-benzyl-6-isopropyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7759788.png)